molecular formula C15H19N3O2S B2981288 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1014028-51-3

3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2981288
CAS No.: 1014028-51-3
M. Wt: 305.4
InChI Key: PAIOEWWGQZTSNP-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions using ethyl halides.

    Attachment of the N-(2-(methylthio)phenyl) group: This step involves the reaction of the pyrazole derivative with 2-(methylthio)aniline under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The ethoxy and ethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide: Unique due to its specific substitution pattern.

    Other pyrazole derivatives: May have different substituents, leading to variations in biological activity and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-18-10-11(15(17-18)20-5-2)14(19)16-12-8-6-7-9-13(12)21-3/h6-10H,4-5H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIOEWWGQZTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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